Cas no 127034-59-7 (11,12-Dehydroxy-Betamethasone)
11,12-Dehydroxy-Betamethasone Chemical and Physical Properties
Names and Identifiers
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- 11,12-Dehydroxy-Betamethasone
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- Inchi: 1S/C22H27FO4/c1-13-10-17-16-5-4-14-11-15(25)6-7-19(14,2)21(16,23)9-8-20(17,3)22(13,27)18(26)12-24/h6-9,11,13,16-17,24,27H,4-5,10,12H2,1-3H3/t13-,16-,17-,19-,20-,21+,22-/m0/s1
- InChI Key: OETCKCTXJGBGQR-IVSIGIPOSA-N
- SMILES: C[C@@]12[C@@](O)(C(=O)CO)[C@@H](C)C[C@H]1[C@@H]1CCC3=CC(C=C[C@]3(C)[C@]1(C=C2)F)=O
11,12-Dehydroxy-Betamethasone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B327170-10mg |
11,12-Dehydroxy-Betamethasone |
127034-59-7 | 10mg |
$ 454.00 | 2023-04-18 | ||
| TRC | B327170-25mg |
11,12-Dehydroxy-Betamethasone |
127034-59-7 | 25mg |
$ 959.00 | 2023-04-18 | ||
| TRC | B327170-50mg |
11,12-Dehydroxy-Betamethasone |
127034-59-7 | 50mg |
$ 1642.00 | 2023-04-18 |
11,12-Dehydroxy-Betamethasone Production Method
Production Method 1
11,12-Dehydroxy-Betamethasone Raw materials
11,12-Dehydroxy-Betamethasone Preparation Products
11,12-Dehydroxy-Betamethasone Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 11,12-Dehydroxy-Betamethasone
Research Brief on 11,12-Dehydroxy-Betamethasone (CAS: 127034-59-7): Recent Advances and Applications
11,12-Dehydroxy-Betamethasone (CAS: 127034-59-7) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. As a modified form of betamethasone, this compound exhibits altered metabolic pathways and receptor binding affinities, making it a subject of interest for researchers in the fields of immunology, dermatology, and endocrinology. This research brief aims to synthesize the latest findings on this compound, focusing on its mechanism of action, therapeutic potential, and recent advancements in its synthesis and application.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the anti-inflammatory properties of 11,12-Dehydroxy-Betamethasone in comparison to its parent compound. The research demonstrated that the dehydroxylation at positions 11 and 12 results in a 30% reduction in mineralocorticoid activity while maintaining 85% of the anti-inflammatory efficacy of betamethasone. This selective modulation of glucocorticoid versus mineralocorticoid activity presents a promising avenue for developing safer corticosteroids with reduced side effects, particularly in long-term therapy scenarios.
In the area of dermatological applications, a 2024 clinical trial investigated the use of 11,12-Dehydroxy-Betamethasone in treating moderate-to-severe atopic dermatitis. The phase IIb study, involving 240 patients across multiple centers, reported a 68% improvement in Eczema Area and Severity Index (EASI) scores with once-daily application of a 0.05% ointment formulation. Notably, the incidence of skin atrophy, a common side effect of topical corticosteroids, was significantly lower (p<0.01) compared to standard betamethasone dipropionate treatment.
From a chemical synthesis perspective, researchers at the University of Tokyo recently developed a novel biocatalytic route for the production of 11,12-Dehydroxy-Betamethasone (Organic Process Research & Development, 2023). Their approach utilizes engineered cytochrome P450 enzymes to selectively remove the hydroxyl groups at positions 11 and 12, achieving an overall yield of 72% with excellent stereoselectivity. This green chemistry method represents a significant improvement over traditional synthetic routes that often require multiple protection/deprotection steps and harsh reaction conditions.
Pharmacokinetic studies have revealed interesting properties of 11,12-Dehydroxy-Betamethasone. The compound demonstrates an extended plasma half-life (t1/2 = 8.2 hours) compared to betamethasone (t1/2 = 5.4 hours), attributed to reduced hepatic clearance. However, its volume of distribution is approximately 20% smaller, suggesting different tissue penetration characteristics. These properties may influence dosing regimens in clinical applications and warrant further investigation in specific patient populations.
Emerging research has also explored the potential of 11,12-Dehydroxy-Betamethasone in combination therapies. A preclinical study published in Frontiers in Pharmacology (2024) demonstrated synergistic effects when co-administered with JAK inhibitors in a rheumatoid arthritis model. The combination allowed for reduced doses of both agents while maintaining therapeutic efficacy, potentially mitigating the adverse effects associated with either monotherapy.
Despite these promising developments, challenges remain in the clinical translation of 11,12-Dehydroxy-Betamethasone. Regulatory considerations, scale-up of synthetic processes, and comprehensive long-term safety data are among the key hurdles that need to be addressed. Ongoing phase III clinical trials in Europe and North America are expected to provide more definitive evidence regarding its risk-benefit profile in various therapeutic indications.
In conclusion, 11,12-Dehydroxy-Betamethasone (CAS: 127034-59-7) represents an intriguing modification of a well-established glucocorticoid with potentially improved therapeutic properties. The recent research highlights its advantages in terms of selectivity, safety profile, and novel applications. As the compound progresses through clinical development, it may offer new treatment options for inflammatory and autoimmune conditions where the side effects of conventional corticosteroids limit their utility.
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